molecular formula C10H8ClN3O B8619159 4-(3-Chloropyrazin-2-yloxy)aniline

4-(3-Chloropyrazin-2-yloxy)aniline

Cat. No. B8619159
M. Wt: 221.64 g/mol
InChI Key: BVHKZMHLTUAREB-UHFFFAOYSA-N
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Description

4-(3-Chloropyrazin-2-yloxy)aniline is a useful research compound. Its molecular formula is C10H8ClN3O and its molecular weight is 221.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Chloropyrazin-2-yloxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Chloropyrazin-2-yloxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(3-Chloropyrazin-2-yloxy)aniline

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

IUPAC Name

4-(3-chloropyrazin-2-yl)oxyaniline

InChI

InChI=1S/C10H8ClN3O/c11-9-10(14-6-5-13-9)15-8-3-1-7(12)2-4-8/h1-6H,12H2

InChI Key

BVHKZMHLTUAREB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC2=NC=CN=C2Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,3-Dichloropyrazine (2.67 mL, 25.6 mmol), 4-aminophenol (2.29 g, 21 mmol), and cesium carbonate (8.21 g, 25.2 mmol) in dimethyl sulfoxide (70 mL) under argon was stirred at 100° C. for 18 h. The cooled reaction mixture was poured into water (100 mL), resulting in the precipitation of a brick-colored solid. After stirring for 10 min, the brown slurry was filtered to give a relatively pure crop of 4-(3-chloropyrazin-2-yloxy)aniline (3.67 g, 79% yield) as a brick-colored solid. [M+1]=222.1.
Quantity
2.67 mL
Type
reactant
Reaction Step One
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
8.21 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a round-bottomed flask was added 2,3-dichloropyrazine (7.3582 g, 49.4 mmol), 4-aminophenol (5.39 g, 49.4 mmol), and cesium carbonate (48.3 g, 148 mmol) in DMSO (165 mL) at 110° C. to stir overnight. The reaction mixture was diluted with water and extracted with EtOAc. The organic extract was washed with water, sat NaCl, sat sodium bicarbonate, dried with magnesium sulfate, filtered, and concentrated to give the title compound. MS (ESI, pos. ion) m/z: 222.1.
Quantity
7.3582 g
Type
reactant
Reaction Step One
Quantity
5.39 g
Type
reactant
Reaction Step One
Quantity
48.3 g
Type
reactant
Reaction Step One
Name
Quantity
165 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

2,3-dichloropyrazine (470 mg, 3155 μmol) was combined with 4-aminophenol (344 mg, 3155 μmol) and cesium carbonate (1233 mg, 3786 μmol) in DMSO (5 ml) and heated to 70 C. After 3 hours, the mixture was cooled to room temperature, transferred to a separatory funnel rinsing with ethyl acetate and water, the layers were separated and the aqueous was extracted with ethyl acetate (3×). The combined organics were rinsed with brine, dried over sodium sulfate, filtered and concentrated to yield a brown solid which was carried forward without purification.
Quantity
470 mg
Type
reactant
Reaction Step One
Quantity
344 mg
Type
reactant
Reaction Step Two
Quantity
1233 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

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